Cas no 2408963-34-6 (tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate)

Tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate is a specialized carbamate derivative featuring a hydroxyl-functionalized cycloheptyl scaffold. Its structural design, incorporating a tert-butyl carbamate group and a sterically hindered cycloheptane ring, makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecules. The hydroxyl group enhances reactivity for further functionalization, while the carbamate moiety offers stability and selective deprotection potential. This compound is particularly useful in medicinal chemistry and peptide synthesis, where its steric and electronic properties can influence stereoselectivity and reactivity. Its robust stability under various conditions further underscores its utility in multistep synthetic routes.
tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate structure
2408963-34-6 structure
商品名:tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
CAS番号:2408963-34-6
MF:C15H29NO3
メガワット:271.395664930344
CID:5884219
PubChem ID:165706112

tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
    • 2408963-34-6
    • EN300-7548720
    • インチ: 1S/C15H29NO3/c1-13(2,3)19-12(17)16-11-15(18)8-6-7-14(4,5)9-10-15/h18H,6-11H2,1-5H3,(H,16,17)
    • InChIKey: ROVGYLQGFHSXTP-UHFFFAOYSA-N
    • ほほえんだ: OC1(CNC(=O)OC(C)(C)C)CCCC(C)(C)CC1

計算された属性

  • せいみつぶんしりょう: 271.21474379g/mol
  • どういたいしつりょう: 271.21474379g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 58.6Ų

tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7548720-0.25g
tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
2408963-34-6 95.0%
0.25g
$933.0 2025-02-24
Enamine
EN300-7548720-2.5g
tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
2408963-34-6 95.0%
2.5g
$1988.0 2025-02-24
Enamine
EN300-7548720-10.0g
tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
2408963-34-6 95.0%
10.0g
$4360.0 2025-02-24
Enamine
EN300-7548720-0.05g
tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
2408963-34-6 95.0%
0.05g
$851.0 2025-02-24
Enamine
EN300-7548720-1.0g
tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
2408963-34-6 95.0%
1.0g
$1014.0 2025-02-24
Enamine
EN300-7548720-0.5g
tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
2408963-34-6 95.0%
0.5g
$974.0 2025-02-24
Enamine
EN300-7548720-0.1g
tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
2408963-34-6 95.0%
0.1g
$892.0 2025-02-24
Enamine
EN300-7548720-5.0g
tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate
2408963-34-6 95.0%
5.0g
$2940.0 2025-02-24

tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate 関連文献

tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamateに関する追加情報

tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate: A Comprehensive Overview

The compound tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate, identified by the CAS number 2408963-34-6, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure is characterized by a cycloheptane ring substituted with hydroxyl and dimethyl groups, coupled with a tert-butyl carbamate moiety, which contributes to its versatile reactivity and selectivity.

Recent studies have highlighted the importance of tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate in asymmetric synthesis and catalysis. Its unique stereochemistry enables it to act as a chiral auxiliary in the construction of complex molecules. Researchers have demonstrated that this compound can facilitate the synthesis of biologically active compounds with high enantioselectivity, making it a valuable tool in drug discovery and development.

The synthesis of tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The key steps include the formation of the cycloheptane ring through ring-closing metathesis, followed by functionalization with hydroxyl and dimethyl groups. The final step involves the introduction of the tert-butyl carbamate group, which enhances the compound's stability and reactivity.

In terms of applications, tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate has shown promise in the development of new agrochemicals. Its ability to modulate plant growth hormones has led to its investigation as a potential herbicide or plant growth regulator. Field trials have indicated that this compound can effectively control weed growth without adversely affecting crop yields, making it a sustainable alternative to traditional chemical pesticides.

The environmental impact of tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate has also been a focus of recent research. Studies have shown that the compound degrades rapidly under aerobic conditions, reducing its persistence in soil and water systems. This biodegradability makes it an eco-friendly option for agricultural applications compared to conventional chemicals that often persist in the environment for extended periods.

In addition to its practical applications, tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate has been used as a model compound in fundamental studies on stereochemical induction and catalytic mechanisms. Its well-defined structure allows researchers to probe the relationship between molecular architecture and reactivity, providing insights into the design of more efficient catalysts and reaction pathways.

The safety profile of tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate has been thoroughly assessed in accordance with international standards. Toxicological studies indicate that the compound exhibits low acute toxicity and does not pose significant risks to human health when handled appropriately. These findings underscore its suitability for use in industrial and agricultural settings.

In conclusion, tert-butyl N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]carbamate, CAS number 2408963-34-6, represents a cutting-edge compound with diverse applications across multiple industries. Its unique chemical properties, combined with its favorable environmental and safety profile, position it as a valuable asset in modern chemistry and materials science.

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